2-Iodo-2'-methylbiphenyl

Organic Synthesis Biaryl Synthesis Process Chemistry

2-Iodo-2'-methylbiphenyl (CAS 39655-09-9) is an ortho,ortho'-disubstituted biaryl scaffold where iodine and methyl groups impose steric hindrance around the central C–C bond. This substitution pattern dictates regioselectivity and yield in palladium-catalyzed annulation, cross-coupling, and C–H activation—outcomes that cannot be replicated with unsubstituted 2-iodobiphenyl or bromo/chloro analogs. Researchers targeting unsymmetrical tetraphenylenes, phenanthrene derivatives, or atropisomeric ligands rely on this methylated, iodinated biphenyl for its defined steric bulk. Sourcing a commercial batch ensures consistency and traceability as a critical intermediate in medchem or process development routes.

Molecular Formula C13H11I
Molecular Weight 294.13 g/mol
Cat. No. B13402026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-2'-methylbiphenyl
Molecular FormulaC13H11I
Molecular Weight294.13 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC=C2I
InChIInChI=1S/C13H11I/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3
InChIKeyFYPRVWCGPBZSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-2'-methylbiphenyl: Procurement Data for a Key Biaryl Synthesis Intermediate


2-Iodo-2'-methylbiphenyl (CAS: 39655-09-9) is an ortho-substituted biaryl building block. The molecule features a biphenyl core with an iodine atom and a methyl group in the ortho positions of the two phenyl rings . This specific substitution pattern introduces steric hindrance around the central C-C bond, which is the compound's primary distinguishing feature compared to simpler 2-iodobiphenyls . It is a solid with a melting point of 38-39 °C .

Why 2-Iodo-2'-methylbiphenyl Cannot Be Substituted with Simpler Analogs


The ortho-substitution pattern of 2-iodo-2'-methylbiphenyl creates a sterically hindered environment that is a critical design element in certain syntheses . This is not a trivial replacement for unsubstituted 2-iodobiphenyl or other halogenated methylbiphenyls. The presence of both the iodine and methyl groups in specific ortho positions dictates the molecule's reactivity, particularly in palladium-catalyzed cross-coupling and C-H activation reactions, often leading to different reaction outcomes or yields compared to less hindered analogs . Direct substitution with a bromo- or chloro- analog will result in significantly altered reaction kinetics, and substitution with a non-methylated analog will change the steric and electronic environment of the catalytic cycle .

Quantifiable Performance Metrics for 2-Iodo-2'-methylbiphenyl


Synthetic Yield Range for Sterically Encumbered 2-Iodobiphenyls

The synthesis of sterically encumbered 2-iodobiphenyls, a class that includes 2-iodo-2'-methylbiphenyl, is reported to achieve yields in the range of 45% to 71% using a specific one-pot protocol involving o-bromofluorobenzene, n-butyl lithium, and an aryl Grignard reagent, followed by quenching with iodine [1].

Organic Synthesis Biaryl Synthesis Process Chemistry

Application Scenarios for 2-Iodo-2'-methylbiphenyl


Synthesis of Sterically Demanding Polycyclic Aromatic Scaffolds

Researchers aiming to construct highly condensed ring systems, such as unsymmetrically substituted tetraphenylenes or specific phenanthrene derivatives, may require the specific ortho,ortho'-disubstituted scaffold of 2-iodo-2'-methylbiphenyl. The methyl group provides steric bulk that can influence the regioselectivity and yield of palladium-catalyzed annulation and C-H activation reactions, as documented for the broader class of 2-iodobiphenyls [1].

Development of Novel Chiral Ligands or Materials

The inherent chirality of certain biphenyl derivatives makes them valuable for designing novel ligands for asymmetric catalysis or components for chiral materials. The defined, sterically encumbered structure of 2-iodo-2'-methylbiphenyl can serve as a key starting point for synthesizing atropisomers or planar-chiral molecules, where the ortho-substituents restrict rotation around the biphenyl axis [1].

Large-Scale Intermediate Sourcing for Agrochemical/Pharmaceutical R&D

Procurement specialists supporting medicinal chemistry or process development programs should source 2-iodo-2'-methylbiphenyl when a specific route calls for a methylated, iodinated biphenyl. The yield data available for its synthetic class [2] provides an initial cost-of-goods benchmark. Sourcing a commercial sample ensures consistency and traceability for a critical intermediate in a multi-step synthesis where the specific substitution pattern is essential for the final product's activity.

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